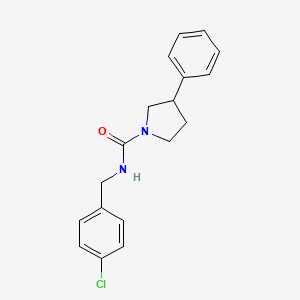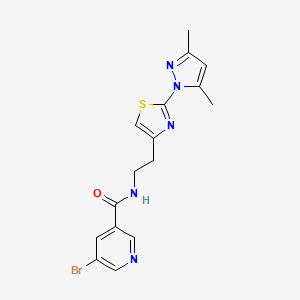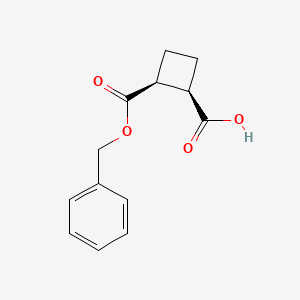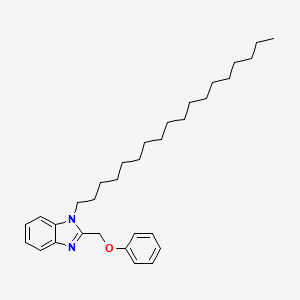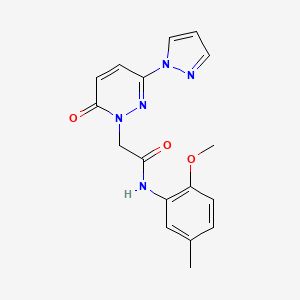![molecular formula C22H24ClN3O2S B2398520 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 1019099-95-6](/img/structure/B2398520.png)
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . The crude product is often crystallized from a solvent such as hexane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound also contains an adamantane-1-carboxamide group.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . After consumption of the starting material, the reaction mixture is often cooled, and the resulting solid is filtered using suction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a melting point in the range of 162-164°C . The compound is likely to be a white or light beige crystalline solid .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Adamantane derivatives have been extensively investigated for their antimicrobial and anti-inflammatory properties. For instance, certain 2-aminoadamantane derivatives have shown promising results as potential antimicrobial agents against a variety of pathogens, including Staphylococcus aureus and Bacillus subtilis (Eisa, Tantawy, & El-kerdawy, 1990). Additionally, adamantane-1-carbohydrazide derivatives have been synthesized and tested for their antimicrobial activities, displaying potent broad-spectrum effects against both Gram-positive and Gram-negative bacteria (El-Emam et al., 2012). Moreover, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles have demonstrated good to moderate activities against tested bacteria, with certain derivatives also showing marked antifungal activity against Candida albicans and significant anti-inflammatory effects in vivo (Kadi et al., 2007).
Materials Science Research
In the realm of materials science, adamantane derivatives have been utilized in the synthesis of new polyamides and polyimides with unique properties. For instance, polyamides and polyimides prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane have been shown to exhibit excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability, making them suitable for advanced materials applications (Liaw & Liaw, 1999). Another study focused on the catalytic synthesis of N-aryladamantane-1-carboxamides, highlighting the potential for creating new compounds with varied applications through efficient synthetic pathways (Shishkin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into similar compounds could involve further investigation into their biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities . Additionally, research could focus on developing new efficient synthetic approaches for the synthesis of these compounds .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c23-16-2-1-3-17(7-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOBQKZPLJWTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC(=CC=C6)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
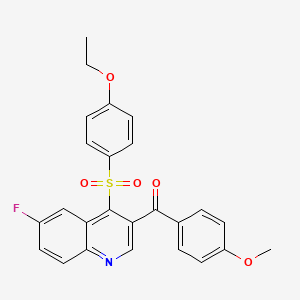

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
